![molecular formula C16H14ClN3OS B5367252 3-[(4-chlorobenzyl)thio]-5-(2-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B5367252.png)
3-[(4-chlorobenzyl)thio]-5-(2-methoxyphenyl)-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-chlorobenzyl)thio]-5-(2-methoxyphenyl)-4H-1,2,4-triazole is a chemical compound that has been extensively studied for its potential applications in various fields.
作用機序
The mechanism of action of 3-[(4-chlorobenzyl)thio]-5-(2-methoxyphenyl)-4H-1,2,4-triazole is not fully understood. However, it has been suggested that the compound exerts its antifungal and antibacterial effects by inhibiting the synthesis of ergosterol and peptidoglycan, respectively. In addition, it has been proposed that the compound may exert its anticancer effects by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound can induce changes in various biochemical and physiological processes. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs. In addition, it has been shown to increase the levels of glutathione, an antioxidant that protects cells from oxidative stress.
実験室実験の利点と制限
One of the advantages of using 3-[(4-chlorobenzyl)thio]-5-(2-methoxyphenyl)-4H-1,2,4-triazole in lab experiments is its broad-spectrum activity against various fungi and bacteria. In addition, it has been shown to possess low toxicity in animal models. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 3-[(4-chlorobenzyl)thio]-5-(2-methoxyphenyl)-4H-1,2,4-triazole. One area of interest is the development of novel formulations that enhance the solubility and bioavailability of the compound. In addition, further studies are needed to elucidate the mechanism of action of the compound and to identify potential targets for its therapeutic applications. Finally, there is a need for more studies to evaluate the safety and efficacy of this compound in animal models and human clinical trials.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields, including medicine and agriculture. The synthesis method of this compound involves the reaction between 4-chlorobenzyl chloride and 2-methoxyphenylhydrazine in the presence of sodium methoxide. The compound exerts its antifungal, antibacterial, and anticancer effects through various mechanisms, and has been shown to induce changes in various biochemical and physiological processes. While there are some limitations to its use in lab experiments, there are several future directions for research on this compound that could lead to its development as a therapeutic agent.
合成法
The synthesis of 3-[(4-chlorobenzyl)thio]-5-(2-methoxyphenyl)-4H-1,2,4-triazole involves the reaction between 4-chlorobenzyl chloride and 2-methoxyphenylhydrazine in the presence of sodium methoxide. This reaction produces the intermediate 3-(4-chlorobenzyl)-5-(2-methoxyphenyl)-1,2,4-triazole, which is then reacted with sodium sulfide to yield the final product.
科学的研究の応用
3-[(4-chlorobenzyl)thio]-5-(2-methoxyphenyl)-4H-1,2,4-triazole has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to possess antifungal, antibacterial, and anticancer properties. In addition, it has also been studied for its potential as a neuroprotective agent and for the treatment of Alzheimer's disease.
特性
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c1-21-14-5-3-2-4-13(14)15-18-16(20-19-15)22-10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAXAUOLNIARIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NN2)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(1,3-benzodioxol-5-yl)-N-[3-(3,5-dimethylisoxazol-4-yl)propyl]nicotinamide](/img/structure/B5367170.png)
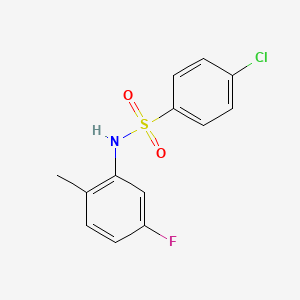
![3-[2-(2,3-dichloro-4-methylphenyl)-1H-imidazol-1-yl]propan-1-ol](/img/structure/B5367189.png)
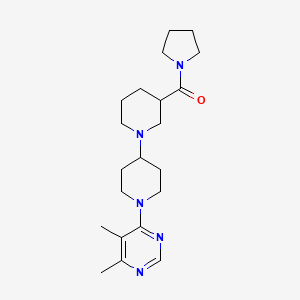
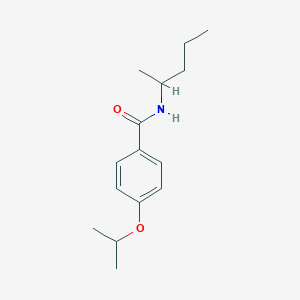
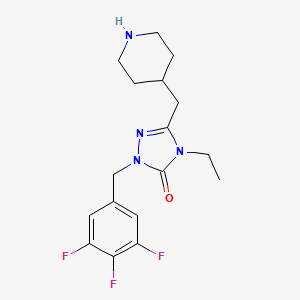
![N-(5-bromo-2-pyridinyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5367225.png)
![N-pyridin-3-yl-N'-(2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B5367227.png)
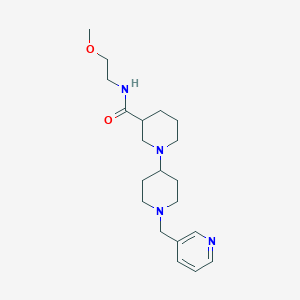
![2-[2-(3,4-dimethoxyphenyl)vinyl]-3-ethyl-6-iodo-4(3H)-quinazolinone](/img/structure/B5367245.png)
![2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B5367258.png)

![ethyl 4-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B5367264.png)
![2'-butyl-1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5367271.png)